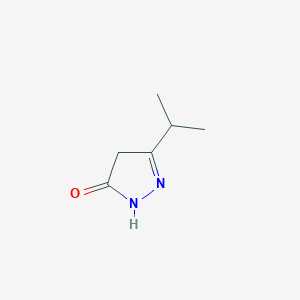

3-isopropyl-1H-pyrazol-5(4H)-one

Descripción general

Descripción

3-isopropyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms The isopropyl group attached to the third carbon atom of the pyrazole ring distinguishes it from other pyrazolones

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.

Reaction Conditions:

Reagents: Isopropyl hydrazine, ethyl acetoacetate

Catalyst: Acid (e.g., hydrochloric acid)

Solvent: Ethanol or water

Temperature: Reflux conditions (approximately 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-isopropyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydropyrazolone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

3-isopropyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.

Material Science: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes.

Biological Studies: It acts as a ligand in the study of enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 3-isopropyl-1H-pyrazol-5(4H)-one exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways depend on the functional groups present and the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

1-phenyl-3-methyl-1H-pyrazol-5(4H)-one: Another pyrazolone derivative with different substituents.

3-methyl-1H-pyrazol-5(4H)-one: Lacks the isopropyl group, leading to different chemical properties.

4-amino-1H-pyrazol-5(4H)-one: Contains an amino group, which alters its reactivity and applications.

Uniqueness

3-isopropyl-1H-pyrazol-5(4H)-one is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential in various applications.

Actividad Biológica

3-Isopropyl-1H-pyrazol-5(4H)-one, a nitrogen-containing heterocyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : C6H10N2O

- CAS Number : 29211-67-4

- Molecular Weight : 126.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Kinase Inhibition : This compound has been shown to inhibit several kinases, including PI3 kinase and glycogen synthase kinase 3 (GSK-3), which are critical in regulating cellular processes such as growth, differentiation, and apoptosis .

- Reactive Oxygen Species Modulation : It can influence the levels of reactive oxygen species (ROS), thereby affecting gene expression and cellular metabolism. This modulation can lead to the induction of antioxidant enzymes, enhancing cellular defense against oxidative stress.

- NF-kappaB Pathway Suppression : By inhibiting IKK-ε and TBK1, this compound can suppress the NF-kappaB signaling pathway, which is involved in inflammatory responses and cell survival.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy:

- Synergistic Effects with Cold Atmospheric Plasma (CAP) : In a study involving pyrazolopyrimidinones, including derivatives of this compound, it was found that these compounds exhibited enhanced cytotoxicity when combined with CAP treatment. This approach demonstrated significant efficacy against tumor cells by promoting reactive species-dependent cytotoxicity .

Anti-fibrotic Activity

The compound has also shown promise in treating conditions like Posterior Capsular Opacification (PCO):

- Experimental Model : In vitro studies using TGF-β2-induced fibrogenesis models indicated that certain derivatives of this compound effectively reduced TGF-β2 expression levels, suggesting potential anti-fibrotic properties.

Study on Anticancer Efficacy

In a controlled laboratory setting, researchers tested the effects of various pyrazolopyrimidinones on cancer cells. The study revealed that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation when used in conjunction with CAP. The results suggest a new avenue for developing programmable cytotoxic therapies against cancer .

Study on Anti-fibrotic Effects

A study focused on the anti-PCO activity of pyrazolone derivatives demonstrated that one derivative showed superior efficacy in reducing fibrogenesis markers compared to others. This highlights the potential for clinical applications in ophthalmology arising from modifications to the original compound structure.

Data Summary Table

Propiedades

IUPAC Name |

3-propan-2-yl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-6(9)8-7-5/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQHEVSBIIZUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593782 | |

| Record name | 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-67-4 | |

| Record name | 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.